![molecular formula C15H12F3NO2 B5748486 4-methyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5748486.png)

4-methyl-N-[4-(trifluoromethoxy)phenyl]benzamide

Descripción general

Descripción

4-methyl-N-[4-(trifluoromethoxy)phenyl]benzamide, also known as TFMB, is a chemical compound that has been gaining attention in the scientific community due to its potential uses in various fields.

Aplicaciones Científicas De Investigación

Polymer Synthesis

Research has demonstrated the synthesis of well-defined aromatic polyamides using a method involving phenyl 4-(4-octyloxybenzylamino)benzoate and trifluoroacetic acid. This method results in polymers with low polydispersity and controlled molecular weight, useful in various polymer applications (Yokozawa et al., 2002).

Anticancer Research

A series of substituted benzamides, including 4-methyl-N-[4-(trifluoromethoxy)phenyl]benzamide derivatives, have been synthesized and tested for anticancer activity against various cancer cell lines. These compounds have shown moderate to excellent anticancer activities, highlighting their potential in cancer treatment research (Ravinaik et al., 2021).

Organosoluble Polyimides

Studies have been conducted on the synthesis of organosoluble polyimides using aromatic diamines substituted with trifluoromethyl groups. These polyimides demonstrate good solubility in organic solvents and exhibit high thermal stability, making them relevant in materials science (Liu et al., 2002).

Antihyperglycemic Agents

Research in the field of diabetes treatment has identified 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, including those with trifluoromethylphenyl substituents, as promising antihyperglycemic agents. These compounds have been studied for their potential in treating diabetes mellitus (Nomura et al., 1999).

Antimicrobial and Antipathogenic Properties

Certain acylthioureas, including derivatives of 4-methyl-N-[4-(trifluoromethoxy)phenyl]benzamide, have demonstrated significant antimicrobial activity, especially against strains known for biofilm growth. These findings contribute to the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Mosquito Larval Inhibition

Compounds like 2-Chloro-N-[[[4-(trifluoromethoxy) phenyl] amino]carbonyl]benzamide have shown effectiveness in inhibiting mosquito larval development. Such research contributes to the development of new strategies for controlling mosquito populations and related diseases (Schaefer et al., 1978).

Propiedades

IUPAC Name |

4-methyl-N-[4-(trifluoromethoxy)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c1-10-2-4-11(5-3-10)14(20)19-12-6-8-13(9-7-12)21-15(16,17)18/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZMKPXEVRYNGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

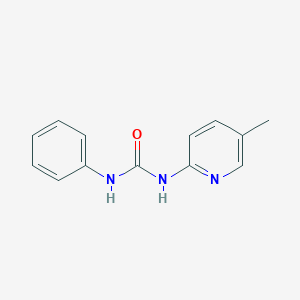

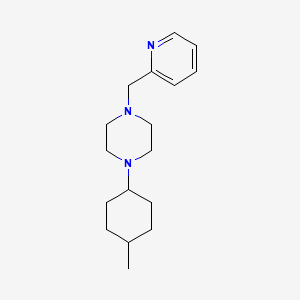

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5748406.png)

![4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)

![N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748437.png)

![2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5748442.png)

![6-bromo-N'-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5748444.png)

![6-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5748449.png)

![5-[(2-chlorobenzyl)amino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5748470.png)

![2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5748494.png)